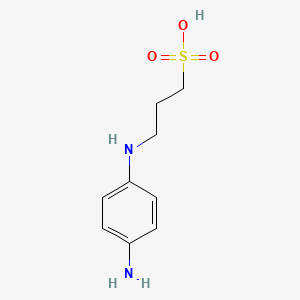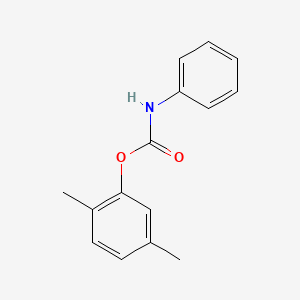
1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione is an organic compound with a complex structure that includes anthracenedione and dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.
Major Products
The major products formed from these reactions include various substituted anthracenedione derivatives, which can have different chemical and physical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other anthracenedione derivatives with different substituents, such as:
- 1,8-Bis(dimethylamino)naphthalene
- 1,8-Naphthalimide derivatives
Uniqueness
1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
70711-39-6 |
|---|---|
Fórmula molecular |
C24H32N4O2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1,8-bis[3-(dimethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O2/c1-27(2)15-7-13-25-19-11-5-9-17-21(19)24(30)22-18(23(17)29)10-6-12-20(22)26-14-8-16-28(3)4/h5-6,9-12,25-26H,7-8,13-16H2,1-4H3 |
Clave InChI |
SIWYHBHFZDKAEL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



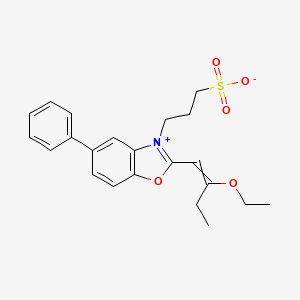
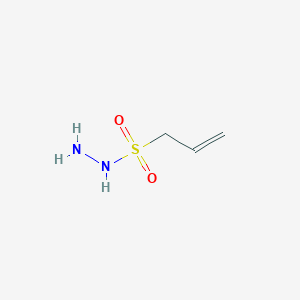
![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)


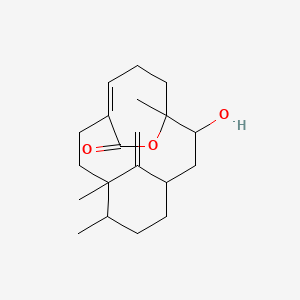
![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)
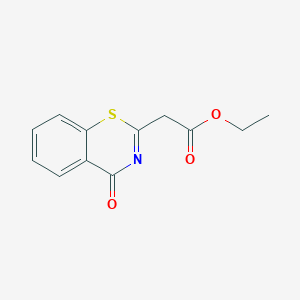
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)

